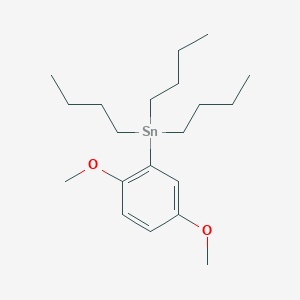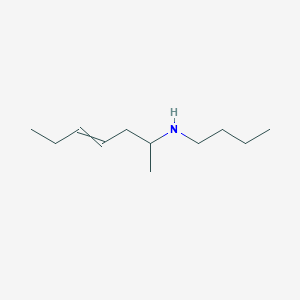silane CAS No. 190711-43-4](/img/structure/B12558763.png)
[2-(Anthracen-9-yl)ethyl](triethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anthracen-9-yl)ethylsilane is a chemical compound that combines the structural features of anthracene and triethoxysilane. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while triethoxysilane is a silane compound often used in surface modification and as a precursor in the synthesis of other silicon-containing compounds .
Preparation Methods
The synthesis of 2-(Anthracen-9-yl)ethylsilane typically involves the reaction of anthracene derivatives with triethoxysilane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between anthracene and triethoxysilane. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
2-(Anthracen-9-yl)ethylsilane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: Its derivatives are explored for their potential in bioimaging and as fluorescent markers due to their photophysical properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 2-(Anthracen-9-yl)ethylsilane exerts its effects is primarily through its interaction with other molecules via its silane and anthracene moieties. The silane group can form covalent bonds with surfaces, while the anthracene group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives and silane compounds:
9-(4-Phenyl)anthracene: Known for its use in OLEDs and other electronic applications.
9-(4-Phenylethynyl)anthracene: Exhibits unique photophysical properties and is used in various optoelectronic devices.
Triethoxysilane: Commonly used in surface modification and as a precursor in silicon chemistry.
Compared to these compounds, 2-(Anthracen-9-yl)ethylsilane offers a unique combination of properties from both anthracene and silane, making it versatile for a wide range of applications.
Properties
CAS No. |
190711-43-4 |
|---|---|
Molecular Formula |
C22H28O3Si |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-anthracen-9-ylethyl(triethoxy)silane |
InChI |
InChI=1S/C22H28O3Si/c1-4-23-26(24-5-2,25-6-3)16-15-22-20-13-9-7-11-18(20)17-19-12-8-10-14-21(19)22/h7-14,17H,4-6,15-16H2,1-3H3 |
InChI Key |
WSBJLGJBVUXFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1=C2C=CC=CC2=CC3=CC=CC=C31)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


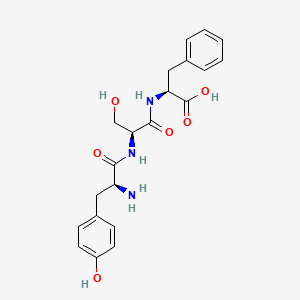
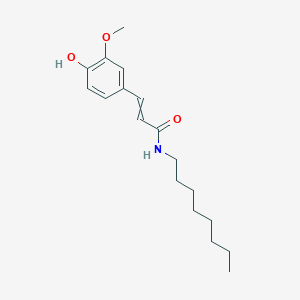

![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
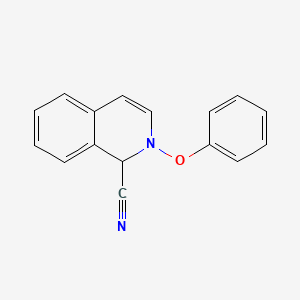
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

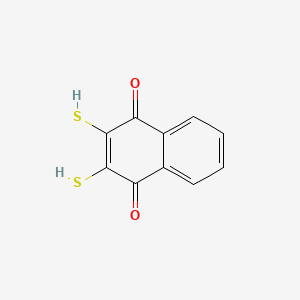
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
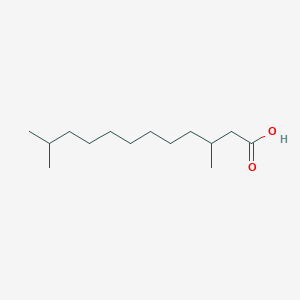
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
